An In-depth Technical Guide to 3-Hydroxybutyl butanoate: Chemical Properties and Structure
An In-depth Technical Guide to 3-Hydroxybutyl butanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological aspects of 3-Hydroxybutyl butanoate. With a focus on the well-studied stereoisomer, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, this document delves into its physicochemical characteristics, spectroscopic data, synthesis methodologies, and metabolic fate. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering detailed experimental protocols and clear visualizations to facilitate understanding and further investigation.
Chemical Structure and Identification
3-Hydroxybutyl butanoate is an ester with the chemical formula C₈H₁₆O₃. Its structure consists of a butanoyl group esterified with a 3-hydroxybutanol moiety. The presence of two chiral centers gives rise to four possible stereoisomers. The most extensively studied of these is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a compound of significant interest for its role as a precursor to ketone bodies.[1][2]
Below is a diagram of the general chemical structure of 3-Hydroxybutyl butanoate.
Caption: General chemical structure of 3-Hydroxybutyl butanoate.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 3-Hydroxybutyl butanoate and its prominent stereoisomer, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Table 1: General Properties of 3-Hydroxybutyl butanoate
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| IUPAC Name | 3-hydroxybutyl butanoate | [3] |
| CAS Number | 89457-26-1 | [3] |
| SMILES | CCCC(=O)OCCC(C)O | [3] |
| InChI | InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3 | [3] |
| InChIKey | YSZQEASOSAOOHZ-UHFFFAOYSA-N | [3] |
Table 2: Properties of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₄ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| IUPAC Name | [(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate | [4] |
| CAS Number | 1208313-97-6 | [4][5] |
| SMILES | C--INVALID-LINK--O">C@HO | [4] |
| InChI | InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 | [4] |
| InChIKey | AOWPVIWVMWUSBD-RNFRBKRXSA-N | [4] |
| XLogP3-AA | -0.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 6 | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum of 3-hydroxybutanoate and its esters will typically show signals corresponding to the methyl, methylene, and methine protons. The chemical shifts and splitting patterns are indicative of the local electronic environment and neighboring protons. For instance, the proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet.
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¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons bonded to oxygen, and the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxybutyl butanoate is expected to show characteristic absorption bands for:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the aliphatic C-H bonds.
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C=O stretch: A strong, sharp band around 1735 cm⁻¹ characteristic of the ester carbonyl group.
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C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Butyl 3-hydroxybutanoate, the molecular ion peak (M⁺) would be observed at m/z 160. Characteristic fragmentation patterns can help in confirming the structure.
Experimental Protocols
Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
This protocol describes the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol using Candida antarctica lipase B (CAL-B).[1]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Candida antarctica lipase B (CAL-B)
Procedure:
-
Combine racemic ethyl 3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (0.5 equivalents) in a reaction vessel.
-
Add CAL-B to the mixture.
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The reaction is conducted under reduced pressure (e.g., 80 mmHg) at a controlled temperature (e.g., 30 °C) to facilitate the removal of the ethanol byproduct.
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The reaction progress can be monitored by techniques such as gas chromatography (GC).
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Upon completion, the enzyme is removed by filtration.
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The product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, can be purified from the unreacted (S)-ethyl 3-hydroxybutyrate by distillation under reduced pressure.
Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Biological Significance and Metabolism
The (R)-3-hydroxybutyl (R)-3-hydroxybutyrate stereoisomer is of particular interest due to its role as an exogenous ketone precursor.[1] Upon oral administration, it is hydrolyzed by esterases in the gut and liver into its constituent molecules: (R)-3-hydroxybutyrate and (R)-1,3-butanediol.[6]
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(R)-3-hydroxybutyrate is a primary ketone body that can be directly utilized by extrahepatic tissues as an energy source.
-
(R)-1,3-butanediol is transported to the liver where it is converted into acetoacetate and subsequently (R)-3-hydroxybutyrate, further contributing to the pool of circulating ketone bodies.[6]
This metabolic pathway allows for the induction of a state of nutritional ketosis without the need for a strict ketogenic diet.
Caption: Metabolic fate of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Conclusion
3-Hydroxybutyl butanoate, and particularly its (R,R)-stereoisomer, represents a molecule with significant chemical and biological relevance. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic characteristics. The outlined experimental protocol for its enzymatic synthesis offers a practical approach for its preparation. Furthermore, the elucidation of its metabolic pathway highlights its importance as a precursor to ketone bodies, a topic of growing interest in therapeutic and nutritional research. The information compiled herein serves as a foundational resource for scientists and researchers engaged in the study and application of this versatile compound.
References
- 1. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxybutyl butanoate | C8H16O3 | CID 14196802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate | C8H16O4 | CID 44631890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
